
Dichloro(2-methylphenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(2-methylphenyl)borane is an organoboron compound with the molecular formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(2-methylphenyl)borane can be synthesized through the reaction of 2-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+2SOCl2→C7H7BCl2+2SO2+2HCl
This method involves the conversion of the boronic acid to the corresponding dichloroborane by the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions: Dichloro(2-methylphenyl)borane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronates.
Reduction Reactions: It can be reduced to form borane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of substituted boranes.
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borane derivatives.
科学的研究の応用
Dichloro(2-methylphenyl)borane has several applications in scientific research:
Medicine: Research is ongoing into its use in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and catalysts.
作用機序
The mechanism of action of Dichloro(2-methylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds.
類似化合物との比較
Dichlorophenylborane (C6H5BCl2): Similar structure but lacks the methyl group on the phenyl ring.
Dichloro(methyl)phenylsilane (C6H5Si(CH3)Cl2): Contains silicon instead of boron, used in silylation reactions.
Uniqueness: Dichloro(2-methylphenyl)borane is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role.
特性
CAS番号 |
4250-48-0 |
|---|---|
分子式 |
C7H7BCl2 |
分子量 |
172.85 g/mol |
IUPAC名 |
dichloro-(2-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 |
InChIキー |
GRSIXNYMTVHYKC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


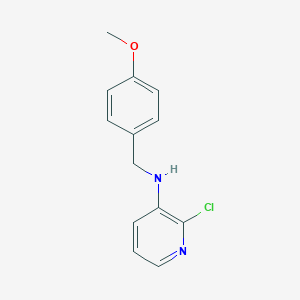
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
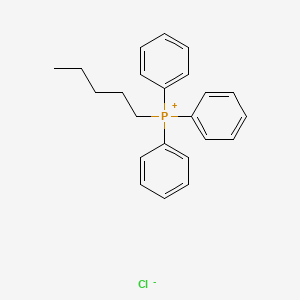
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)


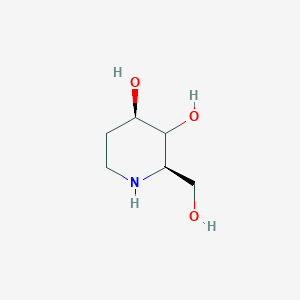
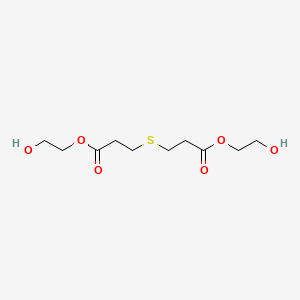
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)

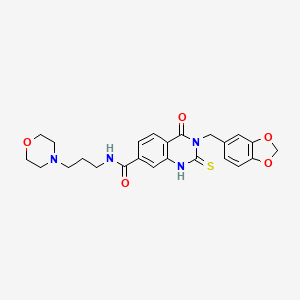
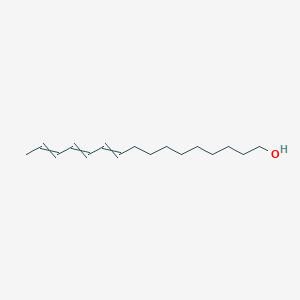
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)

